molecular formula C8H13ClO B2909783 2-Chloro-1-[(1R,2R)-2-propylcyclopropyl]ethanone CAS No. 2550996-74-0

2-Chloro-1-[(1R,2R)-2-propylcyclopropyl]ethanone

Cat. No.: B2909783
CAS No.: 2550996-74-0
M. Wt: 160.64
InChI Key: KEOIXQTVJHYSPP-RNFRBKRXSA-N
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Description

2-Chloro-1-[(1R,2R)-2-propylcyclopropyl]ethanone is a chemical compound with the molecular formula C7H11ClO It is a derivative of ethanone, featuring a chloro group and a propyl-substituted cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[(1R,2R)-2-propylcyclopropyl]ethanone typically involves the reaction of 2-chloroethanone with a cyclopropyl derivative. One common method includes the use of 2-chloroethanone and (1R,2R)-2-propylcyclopropane in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroethanone.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. A continuous preparation system has been developed, which allows for the efficient synthesis of 2-chloro-1-(1-chlorocyclopropyl)ethanone, a related compound . This system can be adapted for the production of this compound by modifying the starting materials and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[(1R,2R)-2-propylcyclopropyl]ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Formation of amides, thiols, or other substituted derivatives.

    Reduction: Formation of 2-chloro-1-[(1R,2R)-2-propylcyclopropyl]ethanol.

    Oxidation: Formation of 2-chloro-1-[(1R,2R)-2-propylcyclopropyl]acetic acid.

Scientific Research Applications

2-Chloro-1-[(1R,2R)-2-propylcyclopropyl]ethanone is utilized in various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Employed in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-[(1R,2R)-2-propylcyclopropyl]ethanone involves its interaction with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. The cyclopropyl group may enhance the compound’s binding affinity and specificity for certain biological targets, contributing to its overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-[(1R,2R)-2-propylcyclopropyl]ethanone is unique due to its specific combination of a chloro group and a propyl-substituted cyclopropyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2-chloro-1-[(1R,2R)-2-propylcyclopropyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO/c1-2-3-6-4-7(6)8(10)5-9/h6-7H,2-5H2,1H3/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEOIXQTVJHYSPP-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC1C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1C[C@H]1C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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